(S)-1-(2,6-Difluorophenyl)ethanamine
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Overview
Description
(S)-1-(2,6-DIFLUOROPHENYL)ETHAN-1-AMINE is an organic compound characterized by the presence of a chiral center, making it optically active. This compound is part of the amine family, specifically an aromatic amine due to the presence of a difluorophenyl group. It is used in various scientific research applications, particularly in the fields of chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,6-DIFLUOROPHENYL)ETHAN-1-AMINE typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 2,6-difluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).
Amination: The alcohol is then converted to an amine through an amination reaction, often using reagents like ammonia or an amine donor in the presence of a catalyst.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(2,6-DIFLUOROPHENYL)ETHAN-1-AMINE may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and chiral resolution techniques are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,6-DIFLUOROPHENYL)ETHAN-1-AMINE undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride (AlCl3) for halogenation.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
(S)-1-(2,6-DIFLUOROPHENYL)ETHAN-1-AMINE is utilized in various scientific research domains:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2,6-DIFLUOROPHENYL)ETHAN-1-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and specificity, while the amine group facilitates interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-1-(2,6-DIFLUOROPHENYL)ETHAN-1-AMINE: The enantiomer of the compound, differing in its optical activity.
1-(2,6-DIFLUOROPHENYL)ETHAN-1-OL: A related compound with a hydroxyl group instead of an amine.
1-(2,6-DIFLUOROPHENYL)ETHAN-1-ONE: A ketone derivative of the compound.
Uniqueness
(S)-1-(2,6-DIFLUOROPHENYL)ETHAN-1-AMINE is unique due to its chiral nature and the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it valuable in research and industrial applications.
Properties
Molecular Formula |
C8H9F2N |
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Molecular Weight |
157.16 g/mol |
IUPAC Name |
(1S)-1-(2,6-difluorophenyl)ethanamine |
InChI |
InChI=1S/C8H9F2N/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3/t5-/m0/s1 |
InChI Key |
PDPHGCQJDUZZGM-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=C1F)F)N |
Canonical SMILES |
CC(C1=C(C=CC=C1F)F)N |
Origin of Product |
United States |
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